Tetradec-11-enal
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Overview
Description
Tetradec-11-enal, also known as (Z)-11-Tetradecenal, is an organic compound with the molecular formula C14H26O. It is a long-chain aldehyde with a double bond at the 11th position. This compound is known for its role as a pheromone in various insect species, particularly in moths, where it acts as a sex attractant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradec-11-enal can be achieved through several methods. One common synthetic route involves the reaction of butyne with a base, followed by bromoethane to form propyne. This intermediate is then reacted with 10-bromo-1-decanol to form an alkynol, which is subsequently oxidized and reduced to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale organic synthesis techniques. These methods often employ catalytic hydrogenation and oxidation reactions to achieve high yields of the desired product. The use of advanced chromatographic techniques, such as reverse-phase HPLC, is also common for the purification of this compound .
Chemical Reactions Analysis
Types of Reactions
Tetradec-11-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The double bond in this compound can undergo addition reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Tetradec-11-enoic acid.
Reduction: Tetradec-11-enol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Tetradec-11-enal has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its role as a pheromone in insect behavior and communication.
Medicine: Investigated for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of Tetradec-11-enal primarily involves its interaction with specific receptors in the olfactory system of insects. The compound binds to these receptors, triggering a cascade of molecular events that lead to behavioral responses such as attraction or repulsion. The molecular targets include olfactory receptor neurons and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tetradec-11-enol: The alcohol derivative of Tetradec-11-enal.
Tetradec-11-enoic acid: The carboxylic acid derivative of this compound.
Hexadec-11-enal: A similar aldehyde with a longer carbon chain.
Uniqueness
This compound is unique due to its specific role as a pheromone in insect species. Its structure, with a double bond at the 11th position, allows it to interact uniquely with olfactory receptors, making it a valuable compound for studying insect behavior and developing pest control strategies .
Properties
Molecular Formula |
C14H26O |
---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
tetradec-11-enal |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,14H,2,5-13H2,1H3 |
InChI Key |
SPFYVVCZIOLVOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCCCCCCC=O |
Origin of Product |
United States |
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